molecular formula C12H12N4O4 B7816415 4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid CAS No. 924861-80-3

4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid

Cat. No.: B7816415
CAS No.: 924861-80-3
M. Wt: 276.25 g/mol
InChI Key: MTMHIKNJKWOOTB-UHFFFAOYSA-N
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Description

4-[5-(1,3-Benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a tetrazolyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(1,3-Benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid typically involves multiple steps, starting with the preparation of the benzodioxole derivative4-(1,3-Benzodioxol-5-yl ....

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely include the use of catalysts and controlled reaction conditions to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthesis and Antioxidant Activity of N-{4-(1,3-Benzodioxol-5-yl ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of substituted tetrazoles or butanoic acid derivatives.

Scientific Research Applications

Biology: It serves as a building block for the creation of biologically active molecules, including potential pharmaceuticals and agrochemicals.

Medicine: Research has explored its use in drug development, particularly in the design of compounds with anticancer, anti-inflammatory, and antimicrobial properties.

Industry: The compound's unique properties make it valuable in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 4-[5-(1,3-Benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in anticancer applications, it may inhibit the growth of cancer cells by interfering with cellular processes such as cell cycle progression and apoptosis.

Molecular Targets and Pathways:

  • Cell Cycle Arrest: The compound may induce cell cycle arrest at specific phases, preventing cancer cells from proliferating.

  • Apoptosis Induction: It can trigger programmed cell death in cancer cells, leading to their elimination.

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell metabolism and survival.

Comparison with Similar Compounds

  • 1,3-Benzodioxol-5-yl derivatives: These compounds share the benzodioxole ring structure and exhibit similar biological activities.

  • Tetrazole derivatives: Compounds containing the tetrazolyl group are known for their diverse biological activities and therapeutic potential.

  • Butanoic acid derivatives: These compounds are used in various applications, including as intermediates in organic synthesis and as active pharmaceutical ingredients.

Uniqueness: 4-[5-(1,3-Benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid stands out due to its combination of the benzodioxole and tetrazolyl groups, which contribute to its unique chemical and biological properties

Properties

IUPAC Name

4-[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4/c17-11(18)2-1-5-16-14-12(13-15-16)8-3-4-9-10(6-8)20-7-19-9/h3-4,6H,1-2,5,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMHIKNJKWOOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(N=N3)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801215305
Record name 5-(1,3-Benzodioxol-5-yl)-2H-tetrazole-2-butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801215305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924861-80-3
Record name 5-(1,3-Benzodioxol-5-yl)-2H-tetrazole-2-butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924861-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1,3-Benzodioxol-5-yl)-2H-tetrazole-2-butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801215305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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